Home > Products > Building Blocks P6501 > 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 1135283-06-5

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-1677774
CAS Number: 1135283-06-5
Molecular Formula: C10H11BrN4
Molecular Weight: 267.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

    Compound Description: PF470 is a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) discovered and characterized in preclinical studies. [] It showed robust efficacy in a primate model of Parkinson's disease but was discontinued due to potential immune-mediated hypersensitivity observed in a toxicology study. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [, , , ] It has been investigated for its vasodilatory effects in various vascular tissues, including the mesenteric artery, [] pulmonary artery, [] and basilar artery. [] Studies have shown that BAY 41-2272 induces relaxation through both cGMP-dependent and -independent mechanisms, including the blockade of calcium influx and stimulation of the sodium pump. [, ]

    Relevance: Similar to 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, BAY 41-2272 contains a cyclopropyl substituent at the 5-position of the pyrazolo[3,4-b]pyridine core. [, , , ] This shared structural feature suggests a potential relationship in their pharmacological properties, although BAY 41-2272 possesses a more complex substitution pattern with an additional pyrimidine ring system.

6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1)

    Compound Description: This compound served as a key intermediate in synthesizing new 6-amino derivatives (2-17) by reacting with various aliphatic amines. [] These derivatives were then screened for anticancer, COX inhibition, and antimicrobial activities. []

    Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Both compounds possess a methyl group at the 3-position and an amino group at the 3-position of the pyrazolo[3,4-b]pyridine ring system. [] The difference lies in the substituents at the 5- and 6-positions, indicating a possible exploration of structure-activity relationships within this chemical class.

Overview

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both pyrazole and pyridine rings. The presence of bromine and cyclopropyl groups contributes to its chemical reactivity and potential biological activity. It has garnered attention in medicinal chemistry for its role as a scaffold in the development of kinase inhibitors, which are crucial in cancer treatment and other therapeutic areas.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Its chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The molecular formula is C10H11BrN4C_{10}H_{11}BrN_{4} with a unique InChI code that facilitates its identification in chemical databases .

Synthesis Analysis

Methods

The synthesis of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several steps:

  1. Starting Material: The synthesis often begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
  2. Iodization: This compound is subjected to iodization using N-iodosuccinimide to create an intermediate.
  3. Protection: The intermediate undergoes protection with para-methoxybenzyl chloride to yield a key intermediate.
  4. Cyclopropyl and Methyl Group Introduction: Cyclopropyl and methyl groups are subsequently introduced through various reactions involving suitable reagents .

Technical Details

The synthetic routes may vary based on the desired purity and yield, with some methods employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features:

  • Bicyclic Framework: A fused pyrazole and pyridine ring system.
  • Substituents: A bromine atom at position 5, a cyclopropyl group at position 6, and a methyl group at position 1.

Data

The compound's molecular weight is approximately 244.12 g/mol, and it possesses specific stereochemistry due to the presence of the cyclopropyl group .

Chemical Reactions Analysis

Reactions

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by different nucleophiles under appropriate conditions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
  3. Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation .

Technical Details

Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox processes. The specific products formed depend on the reaction conditions employed.

Mechanism of Action

The mechanism of action for 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which in turn affects downstream signaling pathways related to cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits distinct physical properties:

  • Appearance: Typically presented as a solid.

Chemical Properties

The compound has notable chemical properties that include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Relevant Data

Additional data such as melting point, boiling point, and specific heat capacity may vary based on purity but are essential for practical applications .

Applications

Scientific Uses

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several important applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors that target various cancers.
  2. Biological Studies: Utilized in studies exploring signal transduction pathways and cellular proliferation mechanisms.
  3. Chemical Biology: Employed in designing small molecules that modulate biological processes .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by its bicyclic aromatic structure that mimics purine bases. This core offers five key substitution sites (N1, C3, C4, C5, C6) for rational drug design. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical diversity and therapeutic relevance. The specific compound 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1135283-06-5) exemplifies strategic lead optimization within this chemotype, incorporating halogen and cyclopropyl substituents to enhance target engagement and pharmacokinetic properties [1] [7].

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Pyrazolo[3,4-b]pyridines entered scientific literature in 1908 when Ortoleva synthesized the first monosubstituted derivative (3-phenyl variant) via iodine-mediated cyclization of diphenylhydrazone and pyridine. Significant medicinal chemistry interest emerged decades later when researchers recognized their structural analogy to purine nucleobases. The 2010s marked an inflection point, with patent applications surging (>2,400 patents) and two FDA-approved drugs incorporating this scaffold [1].

Table 1: Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Time PeriodKey MilestonesDerivative CountTherapeutic Focus
1908–1950Initial synthetic reports (Ortoleva, Bulow)<50None
1950–2000Purine-mimicry recognized; early bioactivity studies~500Antiviral, anti-inflammatory
2000–2012Kinase inhibitor applications; first clinical candidates>100,000Oncology, immunology
2012–2022Explosion in patents (54% of all references); 2 FDA-approved drugs>300,000Oncology, PAH, CNS disorders

Contemporary drug discovery leverages this scaffold for targeting diverse pathways, exemplified by 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine’s role as a synthetic intermediate for kinase inhibitors and pulmonary arterial hypertension (PAH) therapeutics. The 2020 report of pyrazolo[3,4-b]pyridine derivatives as dual sGC stimulators/AMPK inhibitors for PAH highlights the scaffold’s ongoing pharmaceutical relevance [3].

Structural Analogues to Purine Bases: Implications for Bioactivity

The 1H-tautomeric form dominates (>90% stability preference over 2H-form via DFT calculations) due to aromaticity preservation across both rings, enabling effective biomimicry of adenine/guanine. This tautomer positions N1-methyl and C3-amino groups to mirror the purine’s Watson-Crick edge, facilitating hydrogen bonding with biological targets. The bromo-cyclopropyl derivative enhances this mimicry through:

  • Three-Point H-Bonding: The C3-amino group and adjacent ring nitrogen (N4) serve as H-bond donors/acceptors, analogous to purine N9-H and N7 positions [1].
  • Hydrophobic Pocket Occupancy: The 6-cyclopropyl group projects into hydrophobic enzyme regions, while the 5-bromo atom provides halogen bonding potential [6] [8].

Table 2: Key Binding Interactions Enabled by Purine Mimicry

Scaffold PositionBioisosteric Purine ElementRepresentative Target InteractionsExample Derivatives
N1Purine N9Solvent-facing orientation; modulates pharmacokinetics1-Methyl (31.78% of known derivatives)
C3-aminoPurine C6-aminoH-bond donation to kinase hinge regions (e.g., Glu590, Met592 in TRKA)3-Amino (dominant in kinase inhibitors)
Pyridine NPurine N3H-bond acceptance in ATP-binding sitesUnsubstituted C4/C6 positions
C5/C6 substituentsPurine C2/C8Hydrophobic pocket occupancy; steric gatingBromo, cyclopropyl, aryl groups

Kinase inhibition exemplifies this mimicry: In TRKA, derivatives like C03 (IC₅₀ = 56 nM) anchor via Glu590/Met592 hydrogen bonds, while the pyridine nitrogen engages Phe589 via π-stacking. The 5-bromo-6-cyclopropyl pattern in our subject compound extends this interaction toward the DFG motif [6]. Mps1 kinase inhibitors similarly exploit this scaffold, with compound 31 achieving 2.596 nM potency through analogous hinge-binding mechanisms [8].

Significance of Bromo and Cyclopropyl Substituents in Lead Optimization

The strategic incorporation of bromo and cyclopropyl groups at C5/C6 transforms the core scaffold into a versatile intermediate for targeted therapies. Commercial availability of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (MW: 267.13 g/mol, C₁₀H₁₁BrN₄) reflects its synthetic utility [4] [7]:

Table 3: Impact of C5/C6 Substituents on Compound Properties and Applications

SubstituentPositionKey Roles in OptimizationRepresentative Applications
BromoC5- Halogen bond donor (e.g., to Asn655 in TRKA) - Orthogonal handle for cross-coupling (Suzuki, Buchwald-Hartwig) - Electron-withdrawing effect enhancing C6 cyclopropyl stabilityIntermediate for TRK inhibitors (e.g., via Miyaura borylation) [6]
CyclopropylC6- Metabolic stability enhancement (blocks cytochrome P450 oxidation) - Optimal steric bulk for hydrophobic pockets (e.g., Mps1 kinase DFG region) - Conformational restriction improving target selectivityPAH therapeutics (vascular remodeling inhibition) [3]
1-MethylN1- Tautomer control (fixes 1H-form) - Reduced cytotoxicity vs unsubstituted analogs - Moderate lipophilicity increase (logP +0.4)31.78% of known derivatives utilize this group [1]

The bromo atom’s primary synthetic value lies in enabling Pd-catalyzed transformations, as demonstrated in TRK inhibitor development where Miyaura borylation/Suzuki coupling installs aromatic pharmacophores at C5. Concurrently, the cyclopropyl group balances steric occupancy (van der Waals volume ~33 ų) and lipophilicity (π constant: 0.50), improving membrane permeability while avoiding excessive hydrophobicity. This combination yields calculated properties aligned with Lipinski guidelines: MW <300, H-bond donors = 2 (C3-NH₂ + pyridine N), H-bond acceptors = 4 [1] [6] [7].

Properties

CAS Number

1135283-06-5

Product Name

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

5-bromo-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

InChI

InChI=1S/C10H11BrN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14)

InChI Key

LWYMUEMIHVUVBC-UHFFFAOYSA-N

SMILES

CN1C2=NC(=C(C=C2C(=N1)N)Br)C3CC3

Canonical SMILES

CN1C2=NC(=C(C=C2C(=N1)N)Br)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.